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Introduction
HT1080 is a human fibrosarcoma cell line widely utilized in cancer research, particularly for

studying tumor invasion, metastasis, and for screening anti-cancer compounds.[1] A key

characteristic of this cell line is the presence of a heterozygous mutation in the isocitrate

dehydrogenase 1 (IDH1) gene, specifically the R132C mutation.[2][3] This mutation confers a

neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the

oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][4][5] The accumulation of D-2-HG has been

implicated in various oncogenic processes, including epigenetic dysregulation through the

inhibition of α-KG-dependent dioxygenases, such as histone demethylases, and the

stabilization of hypoxia-inducible factor 1α (HIF-1α), which in turn promotes angiogenesis.[4][6]

GSK864 is a potent and selective inhibitor of mutant IDH1. It has been shown to effectively

reduce the production of 2-HG in HT1080 cells, making it a valuable tool for studying the

functional consequences of IDH1 mutation and for evaluating mutant IDH1 as a therapeutic

target in fibrosarcoma.[4]

These application notes provide detailed protocols for the use of GSK864 in HT1080

fibrosarcoma cells, covering cell culture, experimental procedures, and data analysis.
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Parameter Value Cell Line Reference

GSK864 EC50 for 2-

HG Inhibition
320 nM HT1080 --INVALID-LINK--

Experimental Protocols
HT1080 Cell Culture
Materials:

HT-1080 cells (ATCC® CCL-121™)

Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (100X)

0.25% (w/v) Trypsin- 0.53 mM EDTA solution

Phosphate-Buffered Saline (PBS), calcium- and magnesium-free

Cryopreservation medium (e.g., complete growth medium with 5-10% DMSO)

Complete Growth Medium: To the base medium (EMEM), add the following:

Fetal Bovine Serum to a final concentration of 10%

Penicillin-Streptomycin to a final concentration of 1X

Protocol for Thawing and Culturing Frozen Cells:

Quickly thaw the cryovial of HT-1080 cells in a 37°C water bath with gentle agitation.[7]

Once thawed, decontaminate the outside of the vial with 70% ethanol.

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed

complete growth medium.
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Centrifuge at approximately 125 x g for 5-7 minutes.[7]

Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth

medium.

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified incubator

with 5% CO2.[7]

Change the medium every 2-3 days.

Protocol for Subculturing (Passaging) HT1080 Cells:

Passage the cells when they reach 80-90% confluence.[7]

Aspirate the old medium and wash the cell monolayer once with 5-10 mL of sterile PBS.[7]

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire monolayer

is covered.

Incubate at 37°C for 3-5 minutes, or until the cells detach.[7]

Add 5-7 mL of complete growth medium to inactivate the trypsin.

Gently pipette the cell suspension to create a single-cell suspension.

Perform a cell count and seed new T-75 flasks at a density of 5 x 10⁴ cells/cm². A typical split

ratio is 1:4 to 1:8.[7]

GSK864 Treatment and 2-HG Measurement
Materials:

GSK864

HT1080 cells

6-well or 12-well plates

Methanol (LC-MS grade), pre-chilled to -80°C
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LC-MS/MS system

Protocol:

Seed HT1080 cells in 6-well plates at a density that will allow them to reach approximately

70-80% confluency at the time of harvest.

Allow cells to adhere overnight.

Prepare a stock solution of GSK864 in DMSO. Further dilute the stock solution in a complete

growth medium to the desired final concentrations (e.g., a range of concentrations to

determine EC50). A vehicle control (DMSO) should be included.

Remove the medium from the cells and replace it with the medium containing GSK864 or

vehicle control.

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Metabolite Extraction:

Aspirate the medium and wash the cells once with ice-cold PBS.

Add 1 mL of 80% methanol (pre-chilled to -80°C) to each well.[8]

Incubate at -80°C for 15 minutes.[8]

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris.[8]

Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis:

Analyze the extracted metabolites using a suitable LC-MS/MS method for the detection

and quantification of D-2-HG. This may involve a derivatization step to distinguish between

D- and L-2-HG enantiomers.[8][9]
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Cell Viability Assay
Materials:

HT1080 cells

96-well plates

GSK864

Cell viability reagent (e.g., AlamarBlue™, MTT, or CellTiter-Glo®)

Protocol (using AlamarBlue™ as an example):

Seed HT1080 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete growth medium.

Allow cells to adhere overnight.

Treat cells with a serial dilution of GSK864 or vehicle control.

Incubate for the desired time period (e.g., 72 hours).

Add 10 µL of AlamarBlue™ reagent to each well.[10]

Incubate for 1-4 hours at 37°C, protected from light.[10][11]

Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a

microplate reader.[11]

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
Materials:

HT1080 cells

GSK864
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RIPA buffer or other suitable lysis buffer

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-HIF-1α, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

Seed and treat HT1080 cells with GSK864 as described above.

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

Determine protein concentration using a BCA assay.

Denature protein lysates by boiling with Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane with TBST and detect the signal using a chemiluminescent substrate

and an imaging system.
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Caption: Mechanism of action of GSK864 in HT1080 fibrosarcoma cells.
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Caption: General experimental workflow for studying the effects of GSK864 on HT1080 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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